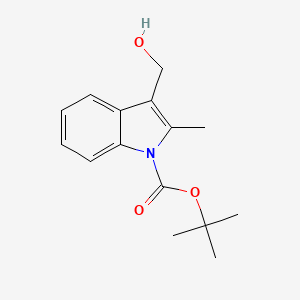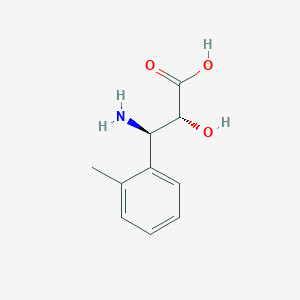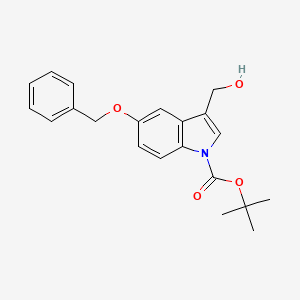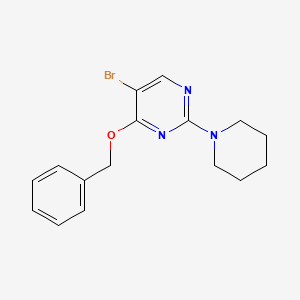
N-(3-pyridinylmethyl)-2-propanamine dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string. For “N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride”, the SMILES string isC1(NCC2=CC=CN=C2)CC1.Cl.Cl . Physical And Chemical Properties Analysis
“N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride” is a solid compound . Its molecular weight is 221.13 .Aplicaciones Científicas De Investigación
1. Role in Diabetic Nephropathy
N-(3-pyridinylmethyl)-2-propanamine dihydrochloride, known as Pyridoxamine dihydrochloride or Pyridorin, has been investigated for its potential renoprotective effects, particularly in the context of diabetic nephropathy. It is believed to inhibit the formation of advanced glycation end products and scavenge reactive oxygen species and toxic carbonyls. However, a double-blind, randomized, placebo-controlled trial involving patients with proteinuric type 2 diabetic nephropathy did not show a significant change in serum creatinine over a 52-week period, suggesting that its efficacy might be limited or condition-dependent (Lewis et al., 2012).
2. Potential in Modulating Oxidative Pathways
A pilot study on Pyridorin™ highlighted its ability to block pathogenic oxidative pathways, potentially slowing the progression of diabetic nephropathy. Although the pilot did not detect a significant effect on the change in serum creatinine (ΔSCr) in the intent-to-treat analysis, subgroups based on specific criteria showed a treatment effect. This finding indicates that the compound's effectiveness may vary based on individual patient characteristics and underscores the need for more tailored approaches in clinical trials (Dwyer et al., 2014).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the nicotinic acetylcholine receptors . These receptors play a crucial role in rapid excitatory neurotransmission .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, causing changes in the receptor’s function .
Biochemical Pathways
Given its potential interaction with nicotinic acetylcholine receptors, it may influence pathways related to neurotransmission .
Result of Action
Based on its potential interaction with nicotinic acetylcholine receptors, it could influence neuronal signaling .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8(2)11-7-9-4-3-5-10-6-9;;/h3-6,8,11H,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBKGUBVVASSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


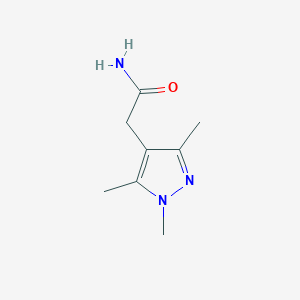
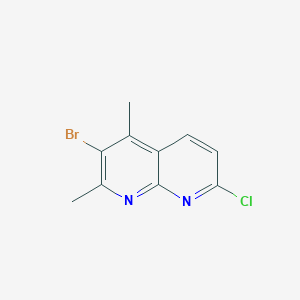

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)

